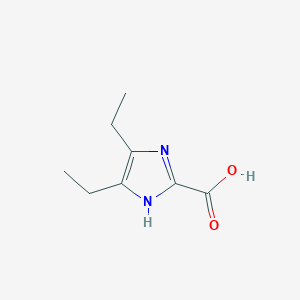
4,5-diethyl-1H-imidazole-2-carboxylic acid
Cat. No. B8520753
M. Wt: 168.19 g/mol
InChI Key: OPJWTLQABIPOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536197B2
Procedure details


The same operation as in Example (33c) was performed using 4,5-diethyl-1H-imidazole-2-carbaldehyde obtained in Example (43b) (352 mg, 2.31 mmol), sodium chlorite (420 mg, 4.64 mmol), sodium dihydrogenphosphate (725 mg, 4.64 mmol) and 2-methyl-2-butene (1 mL, 9.45 mmol), to obtain 36.7 mg of the title compound as a white solid (9.4%).




Name
Yield
9.4%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[C:5]([CH:10]=[O:11])[NH:6][C:7]=1[CH2:8][CH3:9])[CH3:2].Cl([O-])=[O:13].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C>>[CH2:8]([C:7]1[N:6]=[C:5]([C:10]([OH:13])=[O:11])[NH:4][C:3]=1[CH2:1][CH3:2])[CH3:9] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
352 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1N=C(NC1CC)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
420 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
725 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1N=C(NC1CC)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.7 mg | |
| YIELD: PERCENTYIELD | 9.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 9.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
